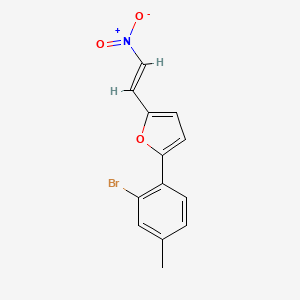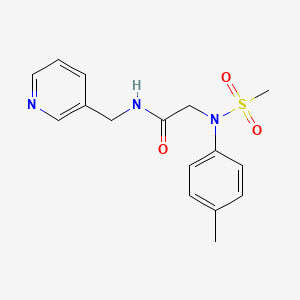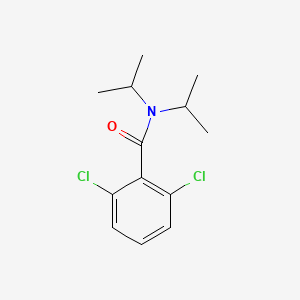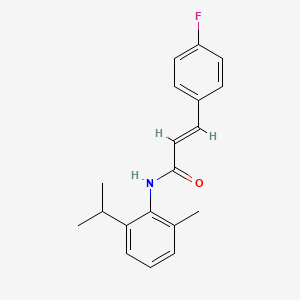
3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide, also known as FUMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science.
Wirkmechanismus
3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide binds to the intracellular domain of VGSCs, specifically to the domain IV voltage sensor, which is responsible for the activation of the channel. This binding results in a stabilization of the voltage sensor in its resting state, preventing the channel from opening and reducing the influx of sodium ions into the cell. This mechanism of action is unique compared to other VGSC inhibitors, making 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide a valuable tool for studying the role of VGSCs in neuronal function.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has been shown to have a selective effect on VGSCs, with little to no effect on other ion channels or receptors. This selectivity makes it a valuable tool for studying the specific role of VGSCs in various physiological processes. In addition, 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has been shown to have a long duration of action, making it a useful tool for studying the long-term effects of VGSC inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is its selectivity for VGSCs, which allows for the specific study of these channels without interfering with other ion channels or receptors. Additionally, its long duration of action allows for the study of long-term effects of VGSC inhibition. However, one limitation of 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is its relatively low potency compared to other VGSC inhibitors, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
For 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide research include the development of more potent derivatives and the investigation of its potential therapeutic applications in neurological disorders. In addition, 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide may have potential applications in materials science due to its unique mechanism of action and selectivity for VGSCs. Further research is needed to fully understand the potential of 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide in these fields.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is a promising tool compound for studying the role of VGSCs in neuronal function and has potential applications in various fields including medicinal chemistry, neuroscience, and materials science. Its unique mechanism of action and selectivity for VGSCs make it a valuable tool for studying the specific role of these channels in physiological processes. Further research is needed to fully understand the potential of 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide and its derivatives in these fields.
Synthesemethoden
3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide can be synthesized using a multi-step reaction involving the condensation of 4-fluorobenzaldehyde and 2-isopropyl-6-methylaniline, followed by the reaction with acryloyl chloride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to obtain high yields and purity of 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has been studied extensively for its potential use as a tool compound in neuroscience research. It has been shown to selectively inhibit the activity of voltage-gated sodium channels (VGSCs) in neurons, which are essential for the generation and propagation of action potentials. This inhibition results in a decrease in neuronal excitability and neurotransmitter release, making 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide a promising candidate for the treatment of various neurological disorders such as epilepsy, chronic pain, and migraine.
Eigenschaften
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-13(2)17-6-4-5-14(3)19(17)21-18(22)12-9-15-7-10-16(20)11-8-15/h4-13H,1-3H3,(H,21,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPACSWQZLJKCGN-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5887401.png)
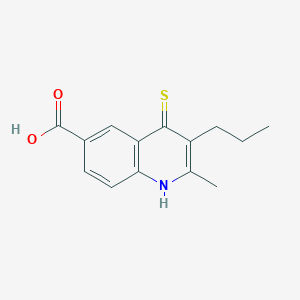
![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)
![2-[(2-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5887427.png)
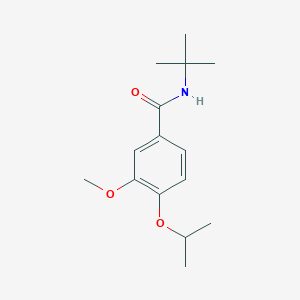
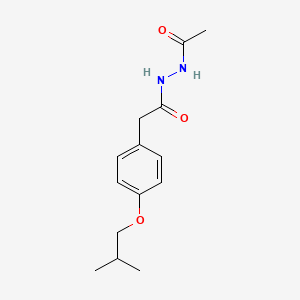
![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)



